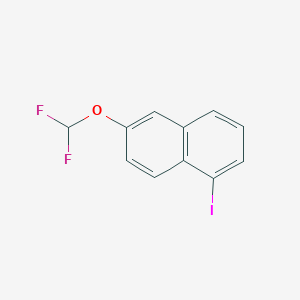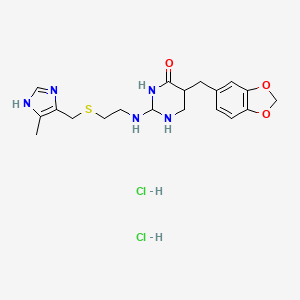
Oxmetidine (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxmetidine (hydrochloride) is a histamine H2 receptor antagonist. It is primarily used to inhibit gastric acid secretion and is structurally related to other H2 receptor antagonists like cimetidine and ranitidine . This compound has been studied for its potential therapeutic applications in treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
准备方法
The synthesis of oxmetidine (hydrochloride) involves several steps, starting with the preparation of the core imidazole ring. The synthetic route typically includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia.
Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce the necessary functional groups.
Hydrochloride Formation: The final step involves the conversion of oxmetidine to its hydrochloride salt form by reacting it with hydrochloric acid.
化学反应分析
Oxmetidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Oxmetidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert oxmetidine back to its thioether form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted imidazole derivatives .
科学研究应用
Oxmetidine (hydrochloride) has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the effects of H2 receptor antagonists on gastric acid secretion.
Biology: Investigated for its role in modulating histamine-mediated responses in various biological systems.
Medicine: Explored for its therapeutic potential in treating peptic ulcers, GERD, and other acid-related disorders.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors .
作用机制
Oxmetidine (hydrochloride) exerts its effects by competitively inhibiting the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces the production of gastric acid, pepsin, and gastrin output. The molecular targets involved include the H2 receptors and the associated signaling pathways that regulate acid secretion .
相似化合物的比较
Oxmetidine (hydrochloride) is similar to other H2 receptor antagonists such as:
Cimetidine: Both compounds inhibit gastric acid secretion, but oxmetidine has been shown to have a different potency and duration of action.
Ranitidine: Similar in function, but ranitidine has a different chemical structure and pharmacokinetic profile.
Famotidine: Another H2 receptor antagonist with a longer duration of action compared to oxmetidine .
Oxmetidine’s uniqueness lies in its specific chemical structure, which influences its binding affinity and efficacy at the H2 receptor .
属性
分子式 |
C19H27Cl2N5O3S |
|---|---|
分子量 |
476.4 g/mol |
IUPAC 名称 |
5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one;dihydrochloride |
InChI |
InChI=1S/C19H25N5O3S.2ClH/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16;;/h2-3,7,10,14,19-21H,4-6,8-9,11H2,1H3,(H,22,23)(H,24,25);2*1H |
InChI 键 |
FKTDCHBZQXLRSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CN1)CSCCNC2NCC(C(=O)N2)CC3=CC4=C(C=C3)OCO4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


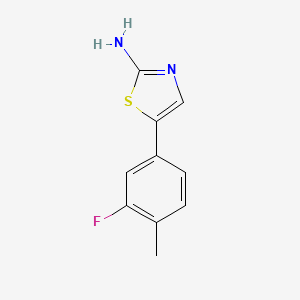
![2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14779633.png)
![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)
![tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14779648.png)
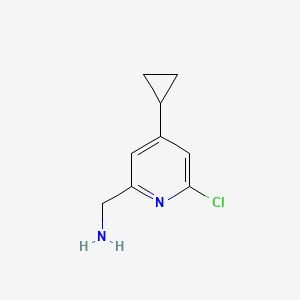
![(1R,5S,6S)-2,2-Dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14779654.png)
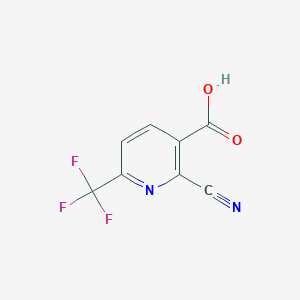
![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)
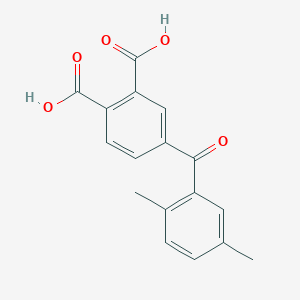
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)
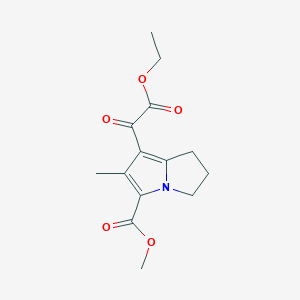
![5-({[2-tert-butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid](/img/structure/B14779700.png)
